molecular formula C11H8ClNO3 B11872457 5-Chloro-1-(2-oxopropyl)indoline-2,3-dione CAS No. 79552-56-0

5-Chloro-1-(2-oxopropyl)indoline-2,3-dione

Cat. No.: B11872457
CAS No.: 79552-56-0
M. Wt: 237.64 g/mol
InChI Key: GTDHXEUQLNUOLV-UHFFFAOYSA-N
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Description

5-Chloro-1-(2-oxopropyl)indoline-2,3-dione is a chemical compound belonging to the indoline-2,3-dione family Indoline-2,3-dione derivatives are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1-(2-oxopropyl)indoline-2,3-dione typically involves the reaction of 5-chloroindoline-2,3-dione with an appropriate oxopropylating agent. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and potassium carbonate as a base. The reaction is carried out at room temperature, and the product is isolated through crystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, leading to efficient large-scale production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound makes it susceptible to nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the chloro group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indoline-2,3-dione derivatives.

Scientific Research Applications

5-Chloro-1-(2-oxopropyl)indoline-2,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-1-(2-oxopropyl)indoline-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites, leading to a decrease in their catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Uniqueness: The presence of the oxopropyl group in 5-Chloro-1-(2-oxopropyl)indoline-2,3-dione enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable intermediate in the synthesis of various biologically active compounds, distinguishing it from other similar compounds.

Properties

CAS No.

79552-56-0

Molecular Formula

C11H8ClNO3

Molecular Weight

237.64 g/mol

IUPAC Name

5-chloro-1-(2-oxopropyl)indole-2,3-dione

InChI

InChI=1S/C11H8ClNO3/c1-6(14)5-13-9-3-2-7(12)4-8(9)10(15)11(13)16/h2-4H,5H2,1H3

InChI Key

GTDHXEUQLNUOLV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CN1C2=C(C=C(C=C2)Cl)C(=O)C1=O

Origin of Product

United States

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